2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid
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Overview
Description
2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the imidazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidine compounds .
Scientific Research Applications
2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetic acid
- 4-(trifluoromethyl)phenylboronic acid
- 4-(trifluoromethyl)phenylhydrazine
Comparison: Compared to similar compounds, 2-Oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid is unique due to its imidazolidine ring structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-oxo-4-[4-(trifluoromethyl)phenyl]imidazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)7-3-1-6(2-4-7)10(8(17)18)5-15-9(19)16-10/h1-4H,5H2,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXDSCZZFCEARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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